![molecular formula C25H29N5O4 B2481826 2-苯基-7-(4-丙酰基哌嗪-1-羰基)-5-((四氢呋喃-2-基)甲基)-2H-吡唑并[4,3-c]吡啶-3(5H)-酮 CAS No. 1021095-86-2](/img/structure/B2481826.png)

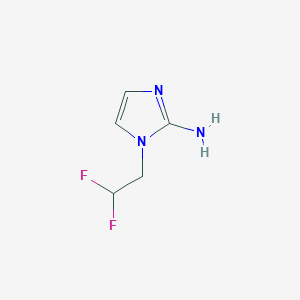

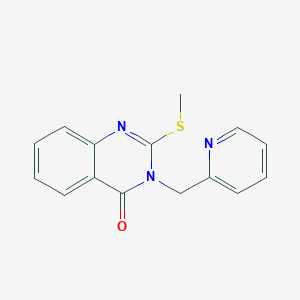

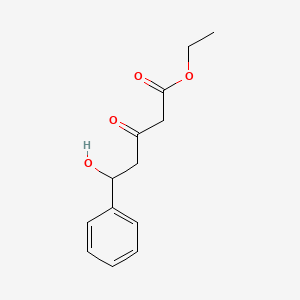

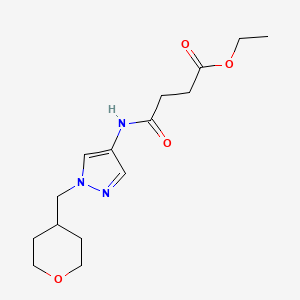

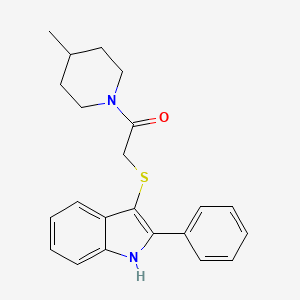

2-苯基-7-(4-丙酰基哌嗪-1-羰基)-5-((四氢呋喃-2-基)甲基)-2H-吡唑并[4,3-c]吡啶-3(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H29N5O4 and its molecular weight is 463.538. The purity is usually 95%.

BenchChem offers high-quality 2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

聚ADP核糖聚合酶 (PARP) 抑制

该化合物已被研究为潜在的PARP-1抑制剂。PARP酶在DNA修复中起着至关重要的作用,抑制它们在癌症治疗中可能是有益的。具体而言,该化合物旨在改善疏水口袋(AD结合位点)中取代基的结构-活性关系。主要发现包括:

这项研究突出了该化合物作为PARP抑制剂的潜力,尤其是在癌症治疗的背景下 .

药物化学与药物开发

了解化合物的结构-活性关系对于药物开发至关重要。研究人员可以通过修饰取代基、探索类似物和评估药代动力学来优化其特性。

总之,该化合物显示出作为PARP抑制剂的潜力,但其更广泛的应用需要进一步研究。 研究人员应探索其在癌症治疗、炎症和其他相关领域的潜力 . 有关更详细的化学信息,您可以参考英国皇家化学会的补充数据 或西格玛奥德里奇的产品页面 . 如果你需要更多信息或有任何其他疑问,请随时提问!😊

作用机制

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

The compound interacts with PARP-1 by binding to its active site, thereby inhibiting its activity . The formation of a hydrogen bond between the compound and PARP-1 is essential for its inhibitory activities .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway . When PARP-1 is inhibited, the repair of single-strand DNA breaks is impaired, which can lead to the formation of double-strand breaks. These double-strand breaks can then lead to cell death, particularly in cells that are deficient in certain DNA repair proteins .

Pharmacokinetics

The compound’s inhibitory effects on parp-1 suggest that it has sufficient bioavailability to reach its target in the cell .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to impaired DNA repair and potentially cell death. This makes the compound a potential therapeutic agent for conditions where inducing cell death is beneficial, such as in cancer therapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other molecules in the cell can affect the compound’s ability to bind to PARP-1. Additionally, the pH and temperature of the environment can influence the compound’s stability and activity .

属性

IUPAC Name |

5-(oxolan-2-ylmethyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O4/c1-2-22(31)28-10-12-29(13-11-28)24(32)20-16-27(15-19-9-6-14-34-19)17-21-23(20)26-30(25(21)33)18-7-4-3-5-8-18/h3-5,7-8,16-17,19H,2,6,9-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAACAONEKEECW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)

![2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2481746.png)

![N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride](/img/structure/B2481747.png)

![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)

![4-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B2481754.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea](/img/structure/B2481760.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide](/img/structure/B2481761.png)

![N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2481764.png)